molecular formula C12H14ClN B1647885 1-(Naphthalen-1-yl)ethanamine hydrochloride CAS No. 40280-57-7

1-(Naphthalen-1-yl)ethanamine hydrochloride

Cat. No. B1647885
CAS RN: 40280-57-7
M. Wt: 207.7 g/mol
InChI Key: ZTNKTVBJMXQOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Naphthalen-1-yl)ethanamine hydrochloride is an organic compound with a molecular formula of C12H14ClN . It is a chiral amine, which means that it exhibits optical activity and exists in an S and R configuration. The compound is commonly used as a chiral auxiliary and as a precatalyst in organic synthesis.


Synthesis Analysis

The synthesis of 1-(Naphthalen-1-yl)ethanamine hydrochloride involves the use of anhydrous 1-acetonaphthone, a catalyst, and an alkali . The reaction is carried out at 0-50°C, and after stirring for 4 hours, the product is obtained by extraction with dichloromethane .


Molecular Structure Analysis

The molecular structure of 1-(Naphthalen-1-yl)ethanamine hydrochloride is represented by the linear formula C12H14ClN . The InChI code for this compound is 1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H .


Chemical Reactions Analysis

1-(Naphthalen-1-yl)ethanamine hydrochloride is used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .


Physical And Chemical Properties Analysis

1-(Naphthalen-1-yl)ethanamine hydrochloride is a white to light brown crystalline powder. It has a molecular weight of 207.7 . The compound is soluble in water, methanol, and ethanol.

Safety and Hazards

This compound is harmful if swallowed . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNKTVBJMXQOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-1-yl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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